N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-28-15-7-8-17(29-2)16(11-15)22-18(27)12-30-20-24-23-19-25(9-10-26(19)20)14-5-3-13(21)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWHTNKGYPOGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the 2,5-dimethoxyphenyl and imidazothiazole moieties. The specific methods used for synthesis can vary but often include nucleophilic substitutions and coupling reactions to achieve the desired structure.
Anticancer Properties
Recent studies have indicated that derivatives of imidazole and triazole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | HepG2 | 12.50 | Cell cycle arrest |
These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's thioacetamide group may contribute to its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
This indicates a potential for use as an antimicrobial agent in clinical settings.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines with IC50 values of 0.46 µM and 0.03 µM respectively.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC of 16 µg/mL and 32 µg/mL respectively), suggesting its potential application in treating infections caused by these bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
